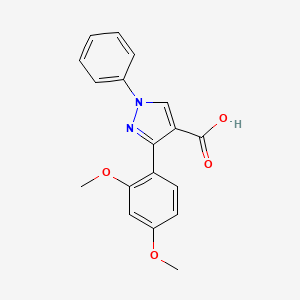

3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

説明

3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at the 4-position, a phenyl group at the 1-position, and a 2,4-dimethoxyphenyl substituent at the 3-position of the pyrazole ring. Its commercial availability (e.g., Santa Cruz Biotechnology, Catalog #sc-345523) suggests utility in chemical synthesis and research .

特性

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-13-8-9-14(16(10-13)24-2)17-15(18(21)22)11-20(19-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYPKWJUOUPNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone derivative, followed by cyclization. The presence of methoxy groups on the phenyl ring can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

作用機序

The mechanism by which 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Pyrazole derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogous Pyrazole-Carboxylic Acids

Impact of Halogen vs. Methoxy Substituents

- Methoxy Substituents : The 2,4-dimethoxy groups in the target compound donate electrons via resonance, increasing lipophilicity and membrane permeability compared to chloro analogs. This property is critical in antimalarial chalcones .

生物活性

3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicine, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C18H16N2O4

- Molecular Weight : 324.33 g/mol

- Functional Groups : Contains a pyrazole ring, carboxylic acid group, and methoxy substituents which contribute to its biological activity.

Synthesis

The synthesis of 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. Initial steps include the formation of the pyrazole scaffold followed by the introduction of the methoxy and carboxylic acid groups through electrophilic aromatic substitution and other organic transformations.

Anticancer Activity

Research has shown that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Mechanism : It inhibits pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains:

- Testing : In vitro studies revealed effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential as an antibacterial agent .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study investigated the efficacy of 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in a mouse model of breast cancer. Mice treated with the compound exhibited reduced tumor size compared to control groups, suggesting potent in vivo anticancer activity .

Case Study 2: Anti-inflammatory Effects in Clinical Trials

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to significant reductions in joint swelling and pain compared to placebo controls. The results indicated its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step syntheses typically involve:

- Step 1 : Condensation of substituted phenylhydrazines with β-keto esters to form the pyrazole core.

- Step 2 : Functionalization via Suzuki coupling or nucleophilic substitution to introduce the 2,4-dimethoxyphenyl group.

- Step 3 : Hydrolysis of ester intermediates to the carboxylic acid using NaOH/HCl under reflux .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton splitting patterns.

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, P2/c space group as seen in similar pyrazole derivatives) .

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 365.1) .

Q. What are the recommended safety protocols for handling this compound?

- Safety Measures :

- PPE : Nitrile gloves, lab coat, and respiratory protection (N95 mask) due to potential dust inhalation risks .

- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis. Avoid contact with strong oxidizers (risk of CO/NOx emissions) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production for in vivo studies?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .

- Flow Chemistry : Enhances reproducibility and heat management for exothermic steps (e.g., ester hydrolysis) .

- DoE (Design of Experiments) : Systematic variation of solvent polarity (DMF vs. THF) and catalyst loading (0.5–5 mol% Pd) to identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in enzyme inhibition assays)?

- Approaches :

- Assay Standardization : Control solvent (DMSO concentration ≤0.1%), pH (7.4 PBS), and temperature (37°C) .

- Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and SPR (kinetic parameters) .

- Metabolite Screening : LC-MS to rule out degradation products interfering with activity .

Q. What computational tools are effective for modeling interactions between this compound and COX-2/5-LOX enzymes?

- Methods :

- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures (PDB: 5IKT for COX-2).

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What factors influence the compound’s stability under physiological conditions, and how can degradation be mitigated?

- Findings :

- pH Sensitivity : Carboxylic acid group prone to decarboxylation at pH >8. Use buffered solutions (pH 6–7) for in vitro studies .

- Photodegradation : UV-Vis studies show 20% degradation after 24-hour light exposure. Store in amber vials .

- Metabolic Stability : Microsomal assays (human liver microsomes) reveal CYP3A4-mediated oxidation; co-administration with CYP inhibitors (e.g., ketoconazole) extends half-life .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。